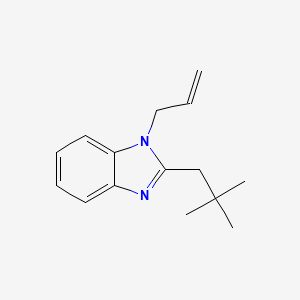![molecular formula C15H15N3O B5881799 N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-aminophenyl)ethylidene]benzohydrazide, also known as AEBH, is a synthetic compound with potential applications in scientific research. AEBH is a hydrazide derivative of benzaldehyde and has been studied for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been shown to have minimal toxicity in animal models. It has been shown to be well-tolerated and does not cause significant changes in blood chemistry or organ function. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been shown to have minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf-life. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has minimal toxicity and side effects, making it a good candidate for in vivo studies. However, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has limitations in terms of its specificity and selectivity. It may not be as effective against certain types of cancer or inflammation.
Zukünftige Richtungen
There are several future directions for the study of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. One area of research could focus on improving the specificity and selectivity of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. Another area of research could focus on developing new analogs of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide with improved pharmacological properties. Additionally, further studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in combination with other anti-cancer or anti-inflammatory agents. Finally, future studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Conclusion:
In conclusion, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is a synthetic compound with potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties and has minimal toxicity and side effects. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments, but also has limitations in terms of its specificity and selectivity. Future research could focus on improving the pharmacological properties of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide and investigating its potential in other disease models.
Synthesemethoden
The synthesis of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide involves the reaction of benzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminophenylethylamine to form N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.
Wissenschaftliche Forschungsanwendungen
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been studied for its potential anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(13-8-5-9-14(16)10-13)17-18-15(19)12-6-3-2-4-7-12/h2-10H,16H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKOFRBXDBPEW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)


![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
